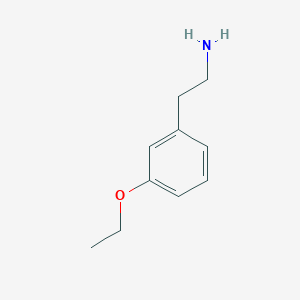

3-Ethoxyphenethylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-ethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWUNLYMHNSAPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374479 | |

| Record name | 3-Ethoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76935-76-7 | |

| Record name | 3-Ethoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-ethoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 3 Ethoxyphenethylamine

Established Synthetic Routes to 3-Ethoxyphenethylamine

The synthesis of this compound can be accomplished through several established chemical pathways. These routes typically involve the formation of the core phenethylamine (B48288) structure, with specific reactions to introduce the ethoxy and amine functional groups at the desired positions on the benzene (B151609) ring and ethyl side-chain, respectively.

Alkylation Reactions for Ethoxy Group Introduction

The introduction of the ethoxy group (–O–CH₂CH₃) onto the aromatic ring is a critical step, most commonly achieved via the alkylation of a hydroxyl precursor. This is a variation of the Williamson ether synthesis. The process typically starts with a commercially available precursor, such as 3-hydroxyphenethylamine or, more frequently, 3-hydroxybenzaldehyde, which is later converted to the full phenethylamine structure.

The reaction involves deprotonating the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion. This ion then reacts with an ethylating agent, such as ethyl iodide or diethyl sulfate, in an Sₙ2 reaction to form the ether linkage.

Table 1: Reagents for Ethoxy Group Introduction via Alkylation

| Reagent Type | Example | Role in Reaction |

|---|---|---|

| Hydroxyl Precursor | 3-Hydroxybenzaldehyde | Starting material containing the phenolic -OH group. |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the hydroxyl group to form the phenoxide. |

| Ethylating Agent | Ethyl Bromide (CH₃CH₂Br) | Provides the ethyl group that attaches to the oxygen atom. |

| Solvent | Acetone | Provides a medium for the reaction. |

Reduction Reactions for Amine Moiety Formation

The formation of the primary amine (–NH₂) at the terminus of the ethyl side-chain is typically achieved through the reduction of a nitrogen-containing functional group. Two primary strategies are prevalent:

Reduction of a Nitrile: This pathway often begins with the corresponding benzaldehyde (B42025) (3-ethoxybenzaldehyde), which is converted to 3-ethoxyphenylacetonitrile. The nitrile group (–C≡N) is then reduced to a primary amine (–CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation.

Reduction of a Nitroalkene: An alternative route involves a Henry reaction between 3-ethoxybenzaldehyde (B1676413) and nitromethane (B149229) to produce 1-(3-ethoxyphenyl)-2-nitroethene. This intermediate is subsequently reduced. The nitro group (–NO₂) can be fully reduced to an amine group (–NH₂) using a strong reducing agent such as lithium aluminum hydride (LAH). erowid.org

Table 2: Common Reducing Agents for Amine Moiety Formation

| Reducing Agent | Precursor Functional Group | Description |

|---|---|---|

| Lithium Aluminum Hydride (LAH) | Nitrile, Nitro | A potent, non-selective reducing agent used to reduce a wide range of functional groups, including nitriles and nitro compounds, to amines. erowid.org |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Nitrile, Nitro | A method involving hydrogen gas and a metal catalyst. It is often considered a "greener" alternative to metal hydrides for reducing nitriles and nitro groups. |

Enzymatic Transamination Approaches for Chiral Amine Synthesis

Modern biocatalysis offers a highly stereoselective method for amine synthesis through enzymatic transamination. Amine transaminases (ATAs), also known as ω-transaminases (ω-TAs), are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. diva-portal.orgnih.gov

For the synthesis of this compound, this process would involve the conversion of a prochiral ketone, 3-ethoxyphenylacetaldehyde, into the corresponding chiral amine. The enzyme facilitates the stereospecific addition of the amine group, allowing for the production of a single enantiomer ((R)- or (S)-3-Ethoxyphenethylamine), depending on the specific transaminase used. nih.gov This method is advantageous for producing enantiomerically pure compounds, which is crucial in many research contexts. The reaction equilibrium can be shifted toward the product by using specific amine donors or by removing the ketone byproduct. diva-portal.orgrsc.org

Table 3: Key Components in Enzymatic Transamination

| Component | Example | Function |

|---|---|---|

| Enzyme | ω-Transaminase (ω-TA) | Biocatalyst that facilitates the stereoselective amine transfer. diva-portal.org |

| Substrate | 3-Ethoxyphenylacetaldehyde | The prochiral ketone that accepts the amine group. |

| Cofactor | Pyridoxal 5'-Phosphate (PLP) | Essential cofactor that participates directly in the amine transfer mechanism. nih.gov |

| Amine Donor | Isopropylamine, L-Alanine | A molecule that provides the amino group for the reaction. |

Chemical Derivatization Strategies for Analytical and Research Purposes

In analytical chemistry, particularly in chromatography and mass spectrometry, derivatization is a common strategy to improve the analytical properties of a target compound. For phenethylamines like this compound, which contain a polar primary amine group, derivatization is often necessary to enhance volatility, improve thermal stability, and increase detection sensitivity. shimadzu.comwiley.com

Perfluoroacylation for Mass Spectrometry Applications

Perfluoroacylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those in primary amines. This process involves reacting the amine with a perfluoroacylating agent to replace the active hydrogen with a perfluoroacyl group (e.g., trifluoroacetyl, pentafluoropropionyl). oup.comdeepdyve.com

The benefits of this derivatization for mass spectrometry, especially when coupled with gas chromatography (GC-MS), are significant:

Increased Volatility: The derivatized molecule is less polar and more volatile, leading to better performance in gas chromatography.

Improved Chromatographic Separation: Derivatization can improve the resolution between structurally similar compounds. oup.com

Characteristic Fragmentation: The perfluoroacyl group directs the fragmentation of the molecule in the mass spectrometer in a predictable way, often yielding high-mass, characteristic ions that are useful for identification and quantification.

Trifluoroacetylation is one of the most common forms of perfluoroacylation. shimadzu.com The primary amine of this compound readily reacts with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis-trifluoroacetamide (MBTFA), to form the N-trifluoroacetyl derivative. shimadzu.comshimadzu.com

This derivatization is crucial because underivatized phenethylamines can exhibit poor chromatographic peak shape and yield mass spectra that are difficult to interpret due to their polarity and potential for adsorption. shimadzu.comshimadzu.com The resulting TFA derivative is more stable and volatile, making it highly suitable for GC-MS analysis. The presence of the trifluoroacetyl group leads to characteristic fragmentation patterns in the mass spectrum, which aids in the unambiguous identification of the compound, even in complex biological matrices. wiley.comresearchgate.net

Table 4: Common Perfluoroacylating Reagents for Amine Derivatization

| Reagent | Abbreviation | Derivative Formed |

|---|---|---|

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl (TFA) |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl (PFP) |

| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl (HFB) |

| N-Methyl-bis(trifluoroacetamide) | MBTFA | Trifluoroacetyl (TFA) |

Pentafluoropropionyl (PFPA) Derivatives

The derivatization of this compound with pentafluoropropionic anhydride (PFPA) is a common strategy in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netumich.edu This acylation reaction targets the primary amine, converting it into a more volatile and less polar N-pentafluoropropionyl amide, which improves its chromatographic behavior and provides more structurally informative mass spectra. researchgate.netjfda-online.com The reaction involves transforming the amine into N-(3-ethoxyphenethyl)pentafluoropropionamide, which is more amenable to GC separation and produces characteristic fragment ions upon electron ionization. oup.comauburn.edu

Mass spectral analysis of the PFPA derivatives of ethoxyphenethylamines allows for significant individualization, which is often not possible with the underivatized molecules. oup.comcapes.gov.br For ethoxy-substituted phenethylamines, a key fragmentation pathway yields a unique ion at m/z 107. oup.comojp.gov This fragment is crucial for distinguishing ethoxy isomers from isobaric compounds like methylenedioxyphenethylamines. oup.comojp.gov The formation of perfluoroacyl derivatives, such as those from PFPA, provides maximum mass spectral information, enabling the specific identification of side-chain and ring isomers. ojp.govoup.comresearchgate.net The acylation process can alter the primary fragmentation pathways, leading to the generation of unique ions that are diagnostic for the specific structure. oup.com

Table 1: Predicted GC-MS Data for the PFPA Derivative of this compound Based on data from analogous ethoxy-substituted phenethylamines.

| Parameter | Value/Description | Reference |

| Derivative Name | N-(3-ethoxyphenethyl)pentafluoropropionamide | oup.com |

| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA) | oup.comoup.com |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | oup.com |

| Key Fragment Ion | m/z 107 (ethoxybenzyl cation) | oup.comojp.govoup.com |

| Other Potential Ions | Fragments corresponding to the acylated imine species and perfluoroalkyl cations (e.g., m/z 119 for C₂F₅⁺). | oup.com |

| Analytical Benefit | Enhanced volatility, improved peak shape, and generation of unique mass spectral fragments for structural elucidation and isomer differentiation. | researchgate.netjfda-online.comoup.com |

Heptafluorobutyryl (HFBA) Derivatives

Similar to PFPA, heptafluorobutyric anhydride (HFBA) is another fluorinated anhydride used to derivatize this compound for GC-MS analysis. researchgate.netoup.com The reaction yields N-(3-ethoxyphenethyl)heptafluorobutyramide. This process is designed to increase the volatility and thermal stability of the analyte while reducing its polarity, which leads to improved chromatographic resolution and peak symmetry. researchgate.netnih.gov

The mass spectra of HFBA derivatives are significantly individualized, providing unique fragment ions that facilitate specific identification. oup.comoup.com In some cases, HFBA derivatives may offer more characteristic ions for the individualization of regioisomeric substances compared to PFPA derivatives. ojp.govoup.com For ethoxyphenethylamines, the HFBA derivative also produces the diagnostic m/z 107 ion. oup.comoup.com The base peak in the mass spectra of acylated phenethylamines often corresponds to the acylated imine fragment formed through alpha cleavage, which for HFBA derivatives of secondary amines occurs at m/z 268. auburn.eduoup.com The combination of excellent chromatographic properties and unique mass spectral fragments makes HFBA derivatization a powerful tool for the specific structural analysis of phenethylamines. oup.com

Table 2: Predicted GC-MS Data for the HFBA Derivative of this compound Based on data from analogous ethoxy-substituted phenethylamines.

| Parameter | Value/Description | Reference |

| Derivative Name | N-(3-ethoxyphenethyl)heptafluorobutyramide | auburn.edu |

| Derivatizing Agent | Heptafluorobutyric anhydride (HFBA) | oup.comoup.com |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | oup.com |

| Key Fragment Ion | m/z 107 (ethoxybenzyl cation) | oup.comojp.govoup.com |

| Other Potential Ions | Fragments corresponding to the acylated imine species and perfluoroalkyl cations (e.g., m/z 169 for C₃F₇⁺). | oup.com |

| Analytical Benefit | Provides maximum structural information through unique fragmentation patterns, often allowing for clearer differentiation of isomers than other acyl derivatives. | ojp.govoup.comoup.com |

Deuterium (B1214612) Labeling for Fragmentation Pathway Elucidation

Deuterium labeling is a powerful technique used to elucidate the complex fragmentation pathways of molecules, including phenethylamine derivatives, in mass spectrometry. oup.comoup.comnih.gov By strategically replacing hydrogen atoms with their heavier, stable isotope deuterium, researchers can trace the atoms or functional groups through the fragmentation process. nih.govnih.gov When a deuterated molecule is analyzed by MS, the mass-to-charge ratio (m/z) of any fragment containing the deuterium label will be shifted by the number of deuterium atoms it contains.

This method has been instrumental in validating proposed fragmentation mechanisms for acylated phenethylamines. oup.com For instance, deuterium labeling studies have been used to confirm the fragmentation pathways of perfluoroacyl derivatives of related compounds like 3,4-MDMA. oup.comoup.comoup.com By observing the mass shifts in the spectra of deuterated analogs, it is possible to confirm the origin of specific ions and understand the rearrangement processes that occur during fragmentation. oup.comnih.gov This technique provides definitive evidence for the structure of key fragment ions, such as the m/z 107 ion characteristic of ethoxyphenethylamines or the unique rearrangement ions seen in the spectra of PFPA and HFBA derivatives, thereby strengthening the foundation for structural identification. oup.comojp.govoup.com

Pharmacological Activity and Receptor Interactions in Vitro and Animal Models

Serotonergic Receptor System Interactions

The serotonin (B10506) system, composed of numerous receptor subtypes, is a primary target for many phenethylamine (B48288) compounds. Understanding the interaction with these receptors is crucial to elucidating the compound's mechanism of action.

5-Hydroxytryptamine 2A Receptor (5-HT2A) Binding and Agonism

The 5-HT2A receptor is a key site of action for many psychoactive phenethylamines. plos.orgnih.gov Agonism at this receptor is correlated with the induction of specific behavioral responses in animal models and subjective effects in humans. wikipedia.orgbiorxiv.org The characterization of a compound's interaction with the 5-HT2A receptor involves determining its binding affinity, functional potency, and selectivity.

Ligand Binding Affinity and Functional Potency

Specific quantitative data on the ligand binding affinity and functional potency of 3-Ethoxyphenethylamine at the 5-HT2A receptor are not available in the reviewed scientific literature.

Binding affinity is typically measured using radioligand binding assays and is expressed as the inhibition constant (Kᵢ). This value indicates the concentration of a compound required to displace 50% of a specific radioligand from a receptor, with a lower Kᵢ value signifying a higher binding affinity.

Functional potency is determined through in vitro assays that measure the biological response following receptor activation. It is commonly expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of an agonist that provokes a response halfway between the baseline and maximum effect. nih.govwikipedia.org

Receptor Subtype Selectivity (e.g., versus 5-HT1A, 5-HT2B, 5-HT2C)

A quantitative selectivity profile for this compound, comparing its binding affinity or functional potency at the 5-HT2A receptor versus other serotonin receptor subtypes like 5-HT1A, 5-HT2B, and 5-HT2C, has not been documented in published research.

Receptor selectivity is a critical aspect of a drug's pharmacological profile. It is often expressed as a ratio of Kᵢ or EC₅₀ values for different receptors (e.g., Kᵢ at 5-HT1A / Kᵢ at 5-HT2A). A high ratio indicates selectivity for the 5-HT2A receptor over the 5-HT1A receptor. Many phenethylamine derivatives exhibit varying degrees of affinity for multiple 5-HT receptor subtypes. nih.govfrontiersin.orgfrontiersin.org

Intracellular Signaling Pathways Activated by 5-HT2A Receptor Engagement (e.g., Extracellular Signal-Regulated Kinases (ERKs), Receptor Endocytosis)

There is no specific information available regarding the particular intracellular signaling pathways engaged by this compound upon binding to the 5-HT2A receptor.

Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), canonically leads to the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). nih.govresearchgate.net This initiates a cascade resulting in the mobilization of intracellular calcium and activation of protein kinase C. Further downstream, this can lead to the phosphorylation of Extracellular Signal-Regulated Kinases (ERKs). researchgate.net Additionally, agonist binding to GPCRs like the 5-HT2A receptor can trigger β-arrestin recruitment, leading to receptor desensitization and internalization via endocytosis, a process that can also influence downstream signaling. nih.govnih.govresearchgate.net

In Vivo Behavioral Correlates in Rodent Models (e.g., Head-Twitch Response)

No studies documenting the in vivo behavioral effects of this compound in rodent models were found in the scientific literature.

The head-twitch response (HTR) in mice and rats is a rapid, rotational head movement that is widely accepted as a behavioral proxy for 5-HT2A receptor activation by psychedelic compounds. wikipedia.orgnih.gov The frequency of the HTR is often correlated with the potency of a compound as a 5-HT2A agonist. researchgate.netnih.gov This assay is a standard preclinical tool used to investigate the potential psychoactive effects of new chemical entities. youtube.com

Other Serotonergic Receptor Interactions (e.g., 5-HT6)

Data on the binding affinity or functional activity of this compound at other serotonergic receptors, such as the 5-HT6 receptor, are not available in the current body of scientific literature. The 5-HT6 receptor is a target of interest in neuroscience research, and various ligands have been developed to probe its function, though none have been approved for market. mdpi.com

Dopaminergic Receptor System Interactions

The interaction of phenethylamine derivatives with the dopaminergic system is a cornerstone of their pharmacological profile. These interactions typically involve effects on the dopamine (B1211576) transporter (DAT) and direct binding to dopamine receptors.

Inhibition of Dopamine Reuptake

Substituted phenethylamines are known to interact with the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. Inhibition of this transporter leads to increased extracellular dopamine concentrations. The structure-activity relationship (SAR) of phenethylamines concerning DAT inhibition indicates that substitutions on the aromatic ring can significantly influence binding affinity and inhibitory potency. acs.org However, specific studies quantifying the inhibitory effect (e.g., IC₅₀ or Kᵢ values) of this compound on dopamine reuptake have not been identified in a review of the available scientific literature. Therefore, no quantitative data on its potency as a dopamine reuptake inhibitor can be presented.

Modulation of Dopamine D2 Receptor (D2R) Function

Direct interaction with dopamine receptors is another mechanism through which phenethylamines can exert their effects. The dopamine D2 receptor (D2R) is a key target for many centrally acting compounds. While extensive research has been conducted on the binding affinities and functional activities of various phenethylamine analogues at the D2R, specific data for this compound is absent from the current scientific literature. frontiersin.orgnih.gov Studies on related compounds show a wide range of affinities, but these findings cannot be directly extrapolated to the 3-ethoxy derivative without specific experimental validation. nih.gov

Adrenergic Receptor System Interactions (e.g., α1A, α2A)

Phenethylamines, structurally related to endogenous adrenergic neurotransmitters like norepinephrine and epinephrine, often exhibit activity at adrenergic receptors. consensus.app The nature and position of substituents on the phenethylamine scaffold are critical in determining the affinity and efficacy at α- and β-adrenergic receptor subtypes. uobasrah.edu.iq Research on various substituted phenethylamines has demonstrated a range of activities at α1A and α2A adrenergic receptors. frontiersin.orgnih.gov However, a comprehensive search of scientific databases reveals no specific studies that have determined the binding affinity (Kᵢ) or functional activity (e.g., EC₅₀, IC₅₀) of this compound at α1A or α2A adrenergic receptors.

Trace Amine-Associated Receptor 1 (TAAR1) Activity

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein-coupled receptor that is activated by endogenous trace amines, including phenethylamine itself. It is recognized as a key modulator of monoaminergic systems. researchgate.netnih.gov Many substituted phenethylamines also act as agonists at this receptor. frontiersin.org The activation of TAAR1 can influence dopaminergic and serotonergic neurotransmission. Despite the known interaction of the parent compound, phenethylamine, with TAAR1, specific research detailing the agonist potency (EC₅₀) or binding affinity (Kᵢ) of this compound at TAAR1 is not available in the peer-reviewed literature.

Enzyme Interactions (e.g., Monoamine Oxidases)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters and are also involved in the metabolism of phenethylamines. researchgate.net The interaction of phenethylamine derivatives with MAO can vary; they can be substrates, inhibitors, or both. This interaction is significantly influenced by the substitution pattern on the molecule. For instance, the presence of an α-methyl group can confer resistance to metabolism and inhibitory properties. frontiersin.org A review of the literature indicates that while the metabolism of phenethylamines by MAO is a well-established principle, specific studies measuring the inhibitory constant (Kᵢ) or the substrate efficiency of this compound for either MAO-A or MAO-B are not currently available.

Metabolism and Biotransformation Pathways Non Human Biological Systems

O-Demethylation Pathways

Although 3-Ethoxyphenethylamine possesses an ethoxy group rather than a methoxy (B1213986) group, the enzymatic machinery responsible for O-dealkylation is capable of acting on both. O-dealkylation, specifically O-demethylation and O-de-ethylation, is a common metabolic route for many xenobiotics. In analogous compounds, this process is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. For this compound, the O-de-ethylation would lead to the formation of 3-hydroxyphenethylamine, also known as m-tyramine. This resulting metabolite is an endogenous trace amine with known neuromodulatory activities.

N-Dealkylation and Formation of Deamino-Oxo Metabolites

Phenethylamines can undergo N-dealkylation, a process that involves the removal of an alkyl group from the nitrogen atom of the amino group. However, as this compound is a primary amine (lacking any N-alkyl substituents), it would not be a direct substrate for N-dealkylation.

Instead, a more prominent metabolic pathway for primary phenethylamines is oxidative deamination, which is catalyzed by monoamine oxidase (MAO) enzymes. This two-step process first involves the oxidation of the amine to an imine, followed by hydrolysis to yield an aldehyde and ammonia. In the case of this compound, this would result in the formation of 3-ethoxyphenylacetaldehyde. This aldehyde is typically unstable and would be rapidly further metabolized, either by oxidation to 3-ethoxyphenylacetic acid or by reduction to 3-ethoxyphenylethanol.

Glycine (B1666218) Conjugation Pathways

The acidic metabolites formed during Phase I metabolism, such as 3-ethoxyphenylacetic acid, are prime candidates for Phase II conjugation reactions. One such pathway is glycine conjugation. This process involves the activation of the carboxylic acid metabolite to its coenzyme A (CoA) thioester, followed by the transfer of the acyl group to the amino group of glycine. This reaction is catalyzed by acyl-CoA:glycine N-acyltransferase. The resulting glycine conjugate is significantly more water-soluble and is readily excreted in the urine. This is a well-established detoxification pathway for many aromatic carboxylic acids derived from xenobiotics in various animal species.

Role of Cytochrome P450 Enzymes (e.g., CYP2D6 inhibition) in Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the Phase I metabolism of a vast array of xenobiotics. The metabolism of phenethylamines is known to be significantly influenced by CYP enzymes, particularly the CYP2D isoform (CYP2D6 in humans).

Given its structure, this compound is predicted to be a substrate for CYP enzymes. The primary oxidative transformations, such as O-de-ethylation and the initial steps leading to deamination products, are likely mediated by these enzymes. Furthermore, many phenethylamine (B48288) derivatives are known to be inhibitors of CYP2D6. Therefore, it is plausible that this compound or its metabolites could inhibit this enzyme, potentially leading to drug-drug interactions if co-administered with other drugs that are also metabolized by CYP2D6. However, without direct experimental evidence, the specific isoforms involved and the inhibitory potential of this compound remain speculative.

| Predicted Metabolic Pathway | Key Enzymes Involved | Predicted Metabolite(s) |

| O-De-ethylation | Cytochrome P450 (CYP) enzymes | 3-Hydroxyphenethylamine (m-Tyramine) |

| Oxidative Deamination | Monoamine Oxidase (MAO) | 3-Ethoxyphenylacetaldehyde |

| Further Oxidation | Aldehyde Dehydrogenase (ALDH) | 3-Ethoxyphenylacetic Acid |

| Glycine Conjugation | Acyl-CoA:glycine N-acyltransferase | 3-Ethoxyphenylacetylglycine |

Advanced Analytical Methodologies for Characterization and Differentiation

Chromatographic Techniques

Chromatography is the cornerstone for separating 3-Ethoxyphenethylamine from a complex mixture, particularly from its positional isomers (2-ethoxyphenethylamine and 4-ethoxyphenethylamine) and isobaric compounds (substances with the same nominal mass).

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like phenethylamines. nih.gov Good GC separation is fundamental for achieving clean mass spectra for reliable confirmation. nih.gov

The choice of capillary column stationary phase is critical for achieving the desired separation of phenethylamine (B48288) isomers. Non-polar to mid-polarity phases are commonly employed.

Polysiloxane-Based Phases : These are the most common stationary phases for this type of analysis.

Dimethyl Polysiloxane Phases : Non-polar phases, such as Rtx-1 or DB-1, are frequently used. nih.govnih.gov These phases separate compounds primarily based on their boiling points. However, for complex isomeric mixtures, derivatization is often required to enhance resolution. nih.gov

Substituted Polysiloxane Phases : Phenyl-substituted phases (e.g., 5% diphenyl 95% dimethylpolysiloxane like DB-5MS) and cyanopropylphenyl-substituted phases offer different selectivity due to increased polarity and potential for π-π interactions. glsciencesinc.comnih.gov For instance, a DB-17 column (50% Phenyl-methylpolysiloxane) has been shown to provide good separation for trifluoroacetyl derivatives of certain phenethylamines that co-elute on a DB-1 column. nih.gov

Novel Stationary Phases : Research into novel stationary phases aims to provide alternative selectivities. For example, a tetraphenyl porphyrin (TPP) stationary phase demonstrated high efficiency and enhanced resolution for aromatic molecules compared to standard 5% phenyl columns, attributed to stronger π–π stacking interactions. nih.gov

Table 1: Selected GC Capillary Column Stationary Phases for Phenethylamine Analysis

The primary challenge in the GC analysis of ethoxyphenethylamines is their structural similarity to regioisomers and isobaric substances, such as the controlled substance 3,4-methylenedioxymethamphetamine (MDMA). oup.comcapes.gov.br These compounds can have identical molecular weights and produce nearly indistinguishable electron ionization mass spectra, often showing a common base peak at m/z 58. oup.com

Derivatization is the most effective strategy to overcome this limitation. Acylation with perfluoro-reagents significantly improves chromatographic resolution and imparts unique mass spectral fragmentation patterns. oup.comcapes.gov.br

Acylating Agents : Pentafluoropropionyl anhydride (B1165640) (PFPA) and heptafluorobutyryl anhydride (HFBA) are used to form pentafluoropropionamide (B1346557) (PFPA) and heptafluorobutyrylamide (HFBA) derivatives, respectively. oup.comcapes.gov.brojp.gov

Improved Chromatography : These acylated derivatives exhibit excellent resolution on non-polar dimethyl polysiloxane stationary phases like Rtx-1. nih.gov The derivatization improves volatility and reduces peak tailing associated with the basic amine group.

Mass Spectral Differentiation : Derivatization is crucial for mass spectral individualization. nih.govoup.com

The perfluoroacyl derivatives of ethoxyphenethylamines are distinguished from isobaric methylenedioxyphenethylamines (like MDMA) by the presence of a characteristic fragment ion at m/z 107 . oup.comcapes.gov.brojp.gov

Furthermore, side-chain regioisomers can be differentiated by unique hydrocarbon fragment ions. oup.comcapes.gov.brojp.govojp.gov For example, specific side-chain isomers yield distinct ions at m/z 148, 162, and 176 after derivatization. oup.comcapes.gov.br

Liquid chromatography, particularly in its high-performance formats, offers a powerful alternative to GC, as it often does not require derivatization and is suitable for a wider range of compounds.

UHPLC utilizes columns with sub-2 µm particles, providing rapid and high-resolution separations. nih.gov The choice of stationary phase chemistry is paramount for resolving closely related isomers. nih.govresearchgate.net

Phenyl-based Stationary Phases : Columns with phenyl-based chemistries have proven effective in separating phenethylamine regioisomers. A BEH Phenyl column successfully resolved 18 out of 24 designer phenethylamine and cathinone (B1664624) regioisomers, showing good discrimination among the phenethylamines. nih.gov

Biphenyl (B1667301) Stationary Phases : In a study on nine 2-phenethylamine-derived designer drugs, a biphenyl phase using a gradient elution achieved successful chromatographic separation of positional isomers with a resolution value (R) of ≥ 1.2. nih.gov

Pentafluorophenyl (F5) Stationary Phases : The F5 phase offers an alternative selectivity to traditional C18 columns and has been used to effectively separate isomeric compounds. nih.govresearchgate.net A UHPLC method using a core-shell F5 column demonstrated new ways to separate isomers that were not achievable with conventional C18 phases. nih.govresearchgate.net

Table 2: UHPLC Stationary Phases for Phenethylamine Isomer Separation

Liquid Chromatography (LC)

Spectrometric Techniques

While chromatography separates the components of a mixture, spectrometry provides the detailed structural information required for definitive identification. Mass spectrometry is the preeminent spectrometric technique used in the analysis of this compound and its isomers, almost always coupled with a chromatographic inlet (GC-MS or LC-MS/MS).

Mass spectral analysis allows for the differentiation of ethoxyphenethylamines from their isobaric counterparts, a task that is often impossible with mass spectrometry alone without prior chromatographic separation and chemical derivatization. oup.com The fragmentation patterns of the derivatized molecules are key to their identification. As discussed in section 6.1.1.2, the formation of PFPA or HFBA derivatives yields unique and characteristic ions that allow for the specific identification of the ethoxy ring substitution (m/z 107) and the particular side-chain structure of the phenethylamine. oup.comcapes.gov.brojp.govojp.gov Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, enabling the separation and identification of positional isomers in complex matrices. nih.gov

Table 3: Differentiating Mass Spectral Ions for Ethoxyphenethylamine Isomers

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides critical information regarding the molecular weight and fragmentation pattern of the analyte.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a classic and widely used ionization technique in mass spectrometry, particularly in conjunction with gas chromatography. nih.gov In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, known as the molecular ion (M•+). This molecular ion is often energetically unstable and undergoes fragmentation, breaking down into smaller, more stable ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. nih.govnih.gov

For this compound, the molecular ion would appear at an m/z corresponding to its molecular weight. The primary fragmentation pathway for phenethylamines involves the cleavage of the Cα-Cβ bond, which is the bond between the two carbon atoms of the ethylamine (B1201723) side chain. This cleavage results in the formation of a stable, resonance-stabilized benzylic cation.

In the case of this compound, the most significant fragmentation is the cleavage beta to the amine group, leading to the formation of the 3-ethoxybenzyl cation. The other fragment would be the CH₂NH₂• radical, which is typically not observed. The base peak in the EI mass spectrum of this compound is therefore expected to be the 3-ethoxybenzyl cation. Other minor fragment ions may arise from the loss of the ethyl group from the ether linkage or other rearrangements.

While a direct EI mass spectrum for this compound is not publicly available in the search results, the spectrum of its close analog, 3-Methoxyphenethylamine, provides a reliable model for its fragmentation pattern. nist.govnist.gov The key difference would be the mass of the benzylic cation, reflecting the ethoxy substituent instead of a methoxy (B1213986) group.

Table 1: Predicted Electron Ionization (EI) Mass Spectral Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway | Significance |

| 165 | [C₁₀H₁₅NO]•+ | Molecular Ion (M•+) | Confirms molecular weight |

| 136 | [C₉H₁₂O]+ | Formation of the 3-ethoxybenzyl cation via β-cleavage | Expected base peak, characteristic of the substitution pattern |

| 107 | [C₇H₇O]+ | Loss of ethylene (B1197577) (C₂H₄) from the 3-ethoxybenzyl cation | Common fragment for ethoxy-substituted aromatics |

| 77 | [C₆H₅]+ | Loss of CO from the [C₇H₅O]+ ion | Phenyl cation, common in aromatic compounds |

| 30 | [CH₄N]+ | Iminium ion from the ethylamine side chain | Characteristic fragment for primary amines |

High Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and precision. scispace.com Unlike nominal mass spectrometry which provides integer masses, HRMS can measure m/z values to several decimal places. This high mass accuracy allows for the calculation of a unique elemental formula for a given ion, which is crucial for confirming the identity of a compound and differentiating it from isobaric interferences (compounds with the same nominal mass but different elemental formulas). scispace.comnih.gov

For this compound (C₁₀H₁₅NO), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This value can then be compared to the experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer. A mass accuracy within a few parts per million (ppm) provides high confidence in the assigned elemental formula.

Table 2: High-Resolution Mass Data for this compound

| Ion Species | Elemental Formula | Calculated Exact Mass (Da) |

| [M]•+ | C₁₀H₁₅NO | 165.11536 |

| [M+H]+ | C₁₀H₁₆NO+ | 166.12319 |

This level of accuracy is critical in forensic and clinical settings for the non-targeted screening of novel psychoactive substances. scispace.com

Tandem Mass Spectrometry (MS/MS) and Dissociation Techniques (e.g., Collision-Induced Dissociation (CID), Electron Activated Dissociation (EAD))

Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis, typically to study the fragmentation of a selected precursor ion. nih.govnih.gov In an MS/MS experiment, a specific ion (e.g., the molecular ion or protonated molecule of this compound) is mass-selected in the first stage of the mass spectrometer. This selected ion is then subjected to a dissociation process, and the resulting product ions are analyzed in the second stage of the mass spectrometer.

Collision-Induced Dissociation (CID) is the most common dissociation method used in tandem mass spectrometry. nih.govnih.gov In CID, the selected precursor ions are accelerated and collided with neutral gas molecules (e.g., argon or nitrogen). This collision converts some of the ion's kinetic energy into internal energy, which leads to fragmentation. The resulting product ion spectrum provides detailed structural information about the precursor ion. For protonated this compound, CID would likely induce fragmentation of the ethylamine side chain and the ethoxy group, providing valuable data for structural confirmation.

Electron Activated Dissociation (EAD) is a newer dissociation technique that can provide complementary fragmentation information to CID. nih.gov EAD methods, such as electron capture dissociation (ECD) and electron transfer dissociation (ETD), involve the interaction of precursor ions with low-energy electrons. This can lead to different fragmentation pathways compared to CID, often preserving labile modifications and providing more extensive fragmentation along the molecular backbone. nih.gov

The fragmentation pathways elucidated by these techniques are crucial for the detailed structural characterization of molecules like this compound and for distinguishing between closely related isomers. nih.gov

Analysis of Fragmentation Patterns and Unique Fragment Ions for Differentiation

The differentiation of regioisomeric phenethylamines, such as 2-, 3-, and 4-ethoxyphenethylamine, is a significant analytical challenge because they often exhibit very similar mass spectra. ojp.govnih.gov However, subtle but consistent differences in their fragmentation patterns under EI or CID can be exploited for their differentiation.

The position of the ethoxy group on the aromatic ring influences the stability of the resulting fragment ions. While all three isomers are expected to produce a major fragment from the loss of the ethylamine side chain, the subsequent fragmentation of the resulting ethoxybenzyl cation can vary. For instance, the relative abundances of ions resulting from the loss of ethylene (C₂H₄) or a C₂H₅• radical from the ethoxy group might differ between the isomers.

In many cases, chemical derivatization is employed to enhance the differences in the mass spectra of isomers. nih.gov Acylation of the amine group with reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) yields derivatives with more complex and diagnostic fragmentation patterns, facilitating the unambiguous identification of each isomer. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. academicjournals.org It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

Gas Chromatography-Fourier Transform Infrared (GC-FTIR) Spectroscopy

Gas Chromatography-Fourier Transform Infrared (GC-FTIR) spectroscopy combines the separation power of gas chromatography with the identification capabilities of IR spectroscopy. chromatographytoday.compiketech.com As compounds elute from the GC column, they pass through a heated light pipe where their vapor-phase IR spectrum is recorded. This technique is particularly valuable for the analysis of complex mixtures and for the differentiation of isomers that may be difficult to distinguish by mass spectrometry alone. chromatographytoday.com

The vapor-phase IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. These include N-H stretching vibrations of the primary amine, C-H stretching of the aromatic ring and the aliphatic ethyl groups, C-C stretching of the aromatic ring, and C-O stretching of the ether linkage. The substitution pattern on the benzene (B151609) ring (1,3-disubstitution) also gives rise to a characteristic pattern of C-H out-of-plane bending vibrations in the fingerprint region of the spectrum.

The uniqueness of the vapor-phase IR spectrum for each isomer makes GC-FTIR a definitive method for their identification. chromatographytoday.com

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3300 | N-H stretch (symmetric and asymmetric) | Primary amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic ring |

| 2980-2850 | C-H stretch (symmetric and asymmetric) | Aliphatic (ethyl and ethylene groups) |

| 1600, 1585, 1500, 1450 | C=C stretch | Aromatic ring |

| 1250-1200 | C-O-C stretch (asymmetric) | Aryl-alkyl ether |

| 1050-1000 | C-O-C stretch (symmetric) | Aryl-alkyl ether |

| 880-820, 780-730, 725-680 | C-H out-of-plane bend | 1,3-disubstituted benzene |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, with their multiplicity and coupling constants revealing their relative positions on the ring. The methylene (B1212753) protons of the ethylamine side chain would appear as two triplets, while the ethoxy group would present as a quartet and a triplet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The number of signals confirms the molecular symmetry, and their chemical shifts indicate the type of carbon (aliphatic, aromatic, oxygen-bound).

Table 1: Predicted ¹H NMR Signals for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C2, C4, C5, C6) | ~6.7 - 7.2 | Multiplet | 4H |

| -O-CH₂ -CH₃ | ~4.0 | Quartet | 2H |

| -CH₂-CH₂-NH₂ | ~2.9 | Triplet | 2H |

| -CH₂-CH₂ -NH₂ | ~2.7 | Triplet | 2H |

| -O-CH₂-CH₃ | ~1.4 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Signals for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-O (Aromatic) | ~158 |

| C-CH₂ (Aromatic) | ~140 |

| Aromatic CH | ~115 - 130 |

| -O -CH₂-CH₃ | ~63 |

| -C H₂-CH₂-NH₂ | ~43 |

| -CH₂-C H₂-NH₂ | ~39 |

Integrated Analytical Approaches for Enhanced Specificity and Compound Identification

Synergistic Application of Chromatographic and Spectrometric Methods

For the confident identification of compounds like this compound, especially in complex mixtures or forensic casework, a single analytical technique is often insufficient. The synergistic use of chromatographic separation with spectrometric detection provides a much higher degree of specificity. uva.nl

The most powerful combination is gas chromatography coupled with a spectrometric detector like a mass spectrometer (GC-MS) or an infrared detector (GC-IRD). ascld.org

Gas Chromatography (GC): This technique separates individual compounds from a mixture based on their volatility and interaction with a stationary phase. It provides a retention time that is characteristic of a compound under specific conditions, but it is not unique, as different compounds can have similar retention times. uva.nl

Spectrometry (MS or IRD): After separation, the spectrometric detector provides structural information. MS provides information on the molecular weight and fragmentation pattern, while IRD provides a vibrational fingerprint of the molecule's functional groups. nih.govascld.org

The combination of a separation technique with a highly specific detection method like IRD allows for the positive identification of an unknown substance by matching both its retention time and its spectrum against a known reference standard. nih.gov

Forensic Analytical Method Development for Isomeric Differentiation

In forensic science, the ability to differentiate between positional isomers is critical, as they can have vastly different legal statuses. uva.nl For example, isomers of controlled phenethylamines may or may not be controlled themselves. Standard screening methods like GC-MS can struggle with this, as structural isomers often yield similar mass spectra and retention times. ascld.orguva.nl

This challenge has driven the development of methods that can unambiguously distinguish between isomers. GC-IRD has proven to be an exceptionally reliable tool for this purpose. nih.govascld.org The unique vapor-phase IR spectrum of each isomer provides the necessary discriminating power that GC-MS may lack. nih.gov Research has shown that GC-IRD can successfully differentiate a wide array of isomeric phenethylamines, making it a vital technique for forensic drug analysis. nih.govojp.gov The development of these integrated methods ensures that analytical results are robust, reliable, and legally defensible.

Computational and Theoretical Studies of 3 Ethoxyphenethylamine Analogs

Molecular Electrostatic Potential (MEP) Analysis for Receptor Recognition

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for understanding how molecules like 3-Ethoxyphenethylamine analogs interact with their biological receptors. This method calculates the electrostatic potential on the surface of a molecule, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). These electrostatic characteristics are critical for the initial recognition and binding of a ligand to its receptor. nih.gov

In studies of psychoactive phenethylamines and related compounds, MEP analysis helps to identify the key electrostatic features required for receptor affinity. researchgate.net For instance, the distribution of negative potential near electronegative atoms, such as the oxygen atoms in the ethoxy group of this compound, and the positive potential around the amine group are crucial for interactions with complementary residues in the receptor's binding pocket. researchgate.netnih.gov

Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, utilizes both steric and electrostatic fields to build predictive models of ligand-receptor interactions. nih.gov For a series of beta-phenethylamines, CoMFA has shown that the electrostatic field contributes significantly to the model's predictive power, highlighting the importance of electrostatic interactions in determining the potency of these compounds. nih.gov A study on arylethylamine partial agonists at the 5-HT2A receptor found that the correlation of pEC50 values with electrostatic fields, among others, resulted in a robust predictive model. nih.gov

The insights gained from MEP and related analyses can guide the design of novel analogs with enhanced affinity and selectivity for specific receptors by optimizing their electrostatic complementarity to the target binding site. nih.gov

Ligand Docking Simulations

Ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. This method is instrumental in understanding the specific interactions between phenethylamine (B48288) analogs and their target receptors.

Ligand Docking in Receptor Crystal Structures (e.g., 5-HT2B)

The availability of crystal structures for receptors like the human serotonin (B10506) 5-HT2B receptor has enabled detailed docking studies of various ligands. rcsb.org Although specific docking studies for this compound into the 5-HT2B receptor are not widely published, research on structurally related phenylethylamine ligands provides a framework for understanding these interactions.

Docking studies of ligands into the 5-HT2B receptor have revealed key interactions within the binding pocket. nih.gov For example, the binding sites of the 5-HT2 receptor subtypes have been found to differ by only a few amino acid residues, which can explain the selectivity of certain ligands. nih.gov Molecular dynamics simulations of the LSD-bound 5-HT2B receptor suggest that extracellular loop 2 (EL2) can form a "lid" at the entrance of the binding pocket, which may influence the binding kinetics of ligands. rcsb.org Such computational approaches can predict how the ethoxy group of this compound might orient itself within the hydrophobic pocket of the 5-HT2B receptor to maximize favorable interactions.

Prediction of Specific Receptor-Ligand Interactions (e.g., Dopamine (B1211576) Transporter (DAT))

The Dopamine Transporter (DAT) is a key target for many phenethylamine derivatives. Docking simulations have been employed to predict how these compounds interact with DAT and to elucidate the structural basis for their inhibitory activity. nih.govkoreascience.kr

Studies involving β-phenethylamine derivatives have shown that these molecules can fit into the binding site of the human dopamine transporter (hDAT), which is formed by transmembrane helices 1, 3, and 6. nih.gov Specific interactions, such as hydrogen bonds between the amine group of the ligand and residues like Asp79, have been identified through these simulations. nih.govkoreascience.kr The aromatic portion of the phenethylamine scaffold typically engages with hydrophobic residues within the binding pocket. nih.gov

Furthermore, computational modeling has suggested the existence of multiple substrate-binding sites within a single DAT protein. nih.gov Docking of bivalent phenethylamine ligands indicated the simultaneous occupancy of two distinct domains, termed S1 and S2 sites. nih.gov This finding opens up possibilities for designing novel DAT inhibitors based on a multivalent ligand strategy. nih.gov The predictive power of these docking studies is crucial for understanding the structure-activity relationships of DAT inhibitors and for the rational design of new therapeutic agents. nih.govkoreascience.kr

Conformational Analysis of Phenethylamine Ligands

The biological activity of flexible molecules like phenethylamine analogs is highly dependent on their three-dimensional conformation when they bind to a receptor. Conformational analysis is a computational method used to identify the stable, low-energy conformations of a molecule and to understand how these conformations relate to receptor binding affinity.

The process of ligand binding can occur through an "induced fit" mechanism, where the ligand and receptor adjust their conformations to achieve optimal binding, or through "conformational selection," where the receptor selectively binds to a pre-existing conformation of the ligand. elifesciences.org

For phenethylamine ligands, the orientation of the ethylamine (B1201723) side chain relative to the phenyl ring is a critical determinant of activity. Studies on conformationally restricted analogs of hallucinogenic phenethylamines have been instrumental in probing the bioactive conformation at the 5-HT2A receptor. drugbank.com By synthesizing and testing benzocycloalkane analogs, which lock the side chain in a specific orientation, researchers have been able to propose a model for the active binding conformation of more flexible phenethylamines. drugbank.com

In one such study, the R enantiomer of a benzocyclobutene analog was predicted through docking experiments to be the most potent, a prediction that was later confirmed experimentally. drugbank.com This suggests that the conformation of this rigid analog mimics the bioactive conformation of its more flexible counterparts. drugbank.com Such studies underscore the importance of conformational analysis in drug design, as it allows for the creation of ligands that are pre-organized for receptor binding, potentially leading to increased potency and selectivity.

Receptor Homology Modeling for Binding Site Characterization

When the experimental crystal structure of a target receptor is not available, homology modeling can be used to build a three-dimensional model based on the known structure of a related homologous protein. This technique is particularly valuable for studying the interactions of ligands like this compound analogs with their G-protein coupled receptors (GPCRs), for which obtaining crystal structures can be challenging. rsc.org

The process of homology modeling involves several steps, including template selection, sequence alignment, model building, and model refinement and validation. frontiersin.orgmdpi.com For example, a homology model of the human 5-HT2A receptor was constructed using the β2-adrenoceptor structure as a template. nih.gov This model was then used for docking studies with a series of arylethylamine partial agonists to identify a common binding site. nih.gov

Similarly, homology models of human T-type calcium channels have been created to investigate the binding of phenylalkylamine derivatives. mdpi.com These models can help to identify key residues within the binding site that are crucial for ligand recognition and affinity. nih.gov For instance, docking studies with a homology model of the human P-glycoprotein (hP-gp) revealed that a high number of π-interactions and hydrogen bonds contribute to the stability of the ligand-protein complex. mdpi.com

It is important to note that while homology models are powerful tools, they are predictive in nature and need to be validated, often through experimental data such as site-directed mutagenesis. rsc.org

Theoretical Studies on Receptor Interaction Mechanisms (e.g., 5-HT2A)

Theoretical studies play a crucial role in elucidating the complex mechanisms of interaction between phenethylamine analogs and the 5-HT2A receptor, the primary target for many serotonergic psychedelics. chemrxiv.orgwikipedia.org These studies combine various computational techniques, including molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) analyses, to provide a detailed picture of the binding process and receptor activation.

A significant body of research has focused on understanding how different structural features of phenethylamine analogs influence their potency and efficacy at the 5-HT2A receptor. For example, studies have shown that the presence of certain substituents on the phenyl ring, such as halogens at the para position, can significantly contribute to binding affinity by interacting with a specific hydrophobic pocket in the receptor. nih.gov

Molecular modeling has identified a hydrophobic tunnel in the 5-HT2A receptor, located between transmembrane helices 4 and 5, which can be occupied by the substituents of phenethylamine analogs. chemrxiv.org The ability of a ligand to protrude into and interact with this tunnel has been shown to be a key determinant of its agonist potency. chemrxiv.org

Furthermore, theoretical studies have proposed common interaction points for arylethylamines within the 5-HT2A binding site, including interactions with serine residues in transmembrane helices 3 and 5, and with a cluster of aromatic amino acids in helices 5 and 6. nih.gov These computational insights are invaluable for the rational design of novel 5-HT2A receptor ligands with specific pharmacological profiles.

Research on Analogues and Derivatives of 3 Ethoxyphenethylamine

Scaline and 3C-Scaline Derivatives (e.g., Escaline (B1605962), Proscaline (B1283602), Metaescaline)

The "scaline" series of compounds are analogues of mescaline (3,4,5-trimethoxyphenethylamine), where the 4-methoxy group is replaced by other alkoxy groups. nih.gov 3-Ethoxyphenethylamine itself can be considered a positional isomer of escaline (4-ethoxy-3,5-dimethoxyphenethylamine). The research in this area has been pivotal in understanding how modifications to the alkoxy substituents on the phenethylamine (B48288) ring influence psychoactive properties.

Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) is a well-known psychedelic substance and a close structural analogue of mescaline. psychonautwiki.orgwikipedia.org First synthesized in 1954, it was later studied in detail by researchers like David E. Nichols and Alexander Shulgin. psychonautwiki.orgwikipedia.org Escaline is the 4-ethoxy analogue of mescaline and is reported to be more potent. psychonautwiki.orgwikipedia.org Its effects are believed to be mediated through its action as a partial agonist at the 5-HT2A serotonin (B10506) receptor, with an agonist activity 5-8 times greater than that of mescaline. psychonautwiki.org

Proscaline (3,5-dimethoxy-4-propyloxyphenethylamine) is another derivative in this series, featuring a propyloxy group at the 4-position. psychonautwiki.orgwikipedia.org It is structurally related to both mescaline and escaline. psychonautwiki.org The synthesis of proscaline was first documented in 1977. psychonautwiki.org Like escaline, it is considered to be more potent than mescaline. psychonautwiki.org

Metaescaline is another related compound that has been synthesized and studied within this family of phenethylamines. wikipedia.org

The amphetamine counterparts of these compounds are referred to as 3C-scalines . For instance, 3C-E is the α-methylated (amphetamine) analogue of escaline. nih.govwikipedia.org Studies comparing the phenethylamine and amphetamine versions have shown that α-methylation can increase potency. researchgate.netnih.gov For example, TMA (3,4,5-trimethoxyamphetamine) is twice as potent as mescaline in inducing the head-twitch response (HTR) in mice, a behavioral model for psychedelic effects. researchgate.netnih.gov Similarly, increasing the length of the 4-alkoxy group in both the phenethylamine and amphetamine series (from methoxy (B1213986) to ethoxy or propoxy) also leads to increased potency in the HTR assay. researchgate.netnih.gov

These structure-activity relationship studies have been crucial in mapping the pharmacophore of the 5-HT2A receptor and understanding how different structural features contribute to psychedelic activity. nih.govnih.gov

Below is a table summarizing key scaline and 3C-scaline derivatives:

| Compound Name | Chemical Name | Key Structural Feature | Reference |

| Escaline | 3,5-Dimethoxy-4-ethoxyphenethylamine | 4-ethoxy analogue of mescaline | psychonautwiki.orgwikipedia.org |

| Proscaline | 3,5-Dimethoxy-4-propyloxyphenethylamine | 4-propyloxy analogue of mescaline | psychonautwiki.orgwikipedia.org |

| Metaescaline | 3,4-Diethoxy-5-methoxyphenethylamine | Isomer of escaline | wikipedia.org |

| 3C-E | 4-Ethoxy-3,5-dimethoxyamphetamine | α-methylated analogue of escaline | nih.govwikipedia.org |

| 3C-P | 3,5-Dimethoxy-4-propoxyamphetamine | α-methylated analogue of proscaline | researchgate.net |

2C-O and 3C-O Series Phenethylamine Derivatives

The "2C" series of phenethylamines, characterized by methoxy groups at the 2 and 5 positions of the phenyl ring, represents another significant area of research. uni-saarland.de The term "2C" refers to the two carbon atoms connecting the phenyl ring to the amino group. researchgate.net These compounds are known for their psychedelic effects, which are primarily mediated by their interaction with 5-HT2A receptors. researchgate.net

While this compound does not belong to the 2C series, the extensive research on these compounds provides a broader context for understanding ring-substituted phenethylamines. The systematic substitution at the 4-position of the 2,5-dimethoxyphenethylamine core has yielded a wide array of compounds with varying potencies and qualitative effects. uni-saarland.denih.gov

The amphetamine counterparts of the 2C series are known as the DOx series (e.g., DOI, DOC). unodc.org Research into these compounds has further elucidated the structure-activity relationships of psychedelic phenethylamines. unodc.org

Other Ring-Substituted Phenethylamine Analogues in Research

Beyond the well-defined scaline and 2C series, research has explored a multitude of other ring-substituted phenethylamine analogues. The 2-phenethylamine scaffold is a common motif in medicinal chemistry due to its presence in endogenous catecholamines like dopamine (B1211576) and norepinephrine. nih.govresearchgate.net

Studies have investigated the effects of various substitutions on the aromatic ring on the pharmacological activity of phenethylamines. For instance, research has explored how different substituents affect the release of dopamine and serotonin. springermedizin.de One study found that new psychoactive phenethylamines with various aromatic ring substitutions had differing effects on the extracellular levels of these neurotransmitters in the nucleus accumbens of rats. springermedizin.de

Another area of research involves the synthesis and evaluation of β-methoxyphenethylamines, which are structural analogues of the neurotransmitter norepinephrine. oup.com These compounds have been found to be more potent than their corresponding phenethylamines that lack the β-methoxy group. oup.com

Q & A

Q. What are the recommended analytical techniques for verifying the purity and structural integrity of 3-Ethoxyphenethylamine?

- Methodological Answer : Researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to assess purity (≥98% as per commercial standards ). Cross-referencing spectral data with established databases or peer-reviewed studies is critical. For example, the CAS number (76935-76-7) listed in product catalogs ensures alignment with certified reference materials.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Stable under recommended conditions (e.g., dry, cool environments) .

- Emergency Procedures : Immediate decontamination of exposed skin with water and consultation of SDS for acute toxicity data .

Q. How can researchers design a preliminary stability study for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to:

- pH extremes (e.g., 1.0–13.0 using HCl/NaOH buffers).

- Temperature gradients (e.g., 25°C, 40°C, 60°C).

Analyze samples via HPLC at intervals (e.g., 0, 7, 14 days) to monitor degradation products. Stability data from structurally similar compounds (e.g., 2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine ) can guide protocol design.

Advanced Research Questions

Q. How does the ethoxy substituent’s position in this compound influence its receptor binding affinity compared to methoxy-substituted analogs?

- Methodological Answer : Use molecular docking simulations to model interactions with serotonin (5-HT₂A) or dopamine receptors. Validate predictions with radioligand binding assays using transfected cell lines. Compare results to structurally related compounds (e.g., 2-(3,4-dimethoxyphenyl)ethanamine ). For example, methoxy groups may enhance lipid solubility, while ethoxy substituents could alter steric hindrance or hydrogen bonding .

Q. What systematic approaches resolve contradictions in reported pharmacological data for this compound across studies?

- Data Harmonization : Standardize variables (e.g., dosage, purity ≥98% , assay type).

- Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data and identify outliers.

- Bias Assessment : Evaluate study designs for confounding factors (e.g., unverified compound sources, inadequate controls).

Cross-reference findings with forensic chemistry literature on phenethylamine derivatives to contextualize discrepancies .

Q. How can in vitro metabolic stability assays be optimized to map degradation pathways of this compound?

- Methodological Answer :

- Liver Microsome Assays : Incubate this compound with rat/human liver microsomes and NADPH cofactors.

- LC-MS/MS Analysis : Identify phase I metabolites (e.g., hydroxylation, dealkylation) and phase II conjugates.

- Validation : Include positive controls (e.g., ketamine derivatives ) and replicate experiments to ensure reproducibility.

- Data Interpretation : Compare metabolic profiles to structurally similar compounds (e.g., 3-fluoro Deschloroketamine ) to infer enzyme-specific pathways.

Methodological Notes

-

Data Tables : Researchers should generate experimental data tables (e.g., NMR shifts, IC₅₀ values) and validate them against peer-reviewed studies. For example:

Parameter Value (this compound) Reference Compound (e.g., 2-(3,4-Dimethoxyphenyl)ethanamine) ¹H NMR (ppm) 6.8–7.2 (aromatic H) 6.7–7.1 HPLC Purity (%) 98 95–99 -

Critical Analysis : Engage in self-explanation techniques to dissect conflicting data, such as hypothesizing why ethoxy vs. methoxy groups yield divergent receptor affinities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.